molecular formula C10H9FN2 B1444167 (6-Fluoroquinolin-8-yl)methanamine CAS No. 1367804-71-4

(6-Fluoroquinolin-8-yl)methanamine

Cat. No.: B1444167
CAS No.: 1367804-71-4
M. Wt: 176.19 g/mol
InChI Key: VUPLPBSBFIDFCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroquinolin-8-yl)methanamine typically involves the reaction of 6-fluoroquinoline with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (6-Fluoroquinolin-8-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .

Scientific Research Applications

Chemistry: In chemistry, (6-Fluoroquinolin-8-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various quinoline-based compounds .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological systems. It helps in understanding the biological activity and potential therapeutic applications of quinoline-based drugs .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is investigated for its antimicrobial, antiviral, and anticancer properties .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (6-Fluoroquinolin-8-yl)methanamine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and an amine group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it valuable in research and development .

Biological Activity

Overview

(6-Fluoroquinolin-8-yl)methanamine is a chemical compound with the molecular formula C10_{10}H9_9FN2_2 and a molecular weight of 176.19 g/mol. It is primarily studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's unique structure, featuring a fluorine atom and an amine group on the quinoline ring, contributes to its distinct biological effects.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. This compound can bind to enzymes, receptors, and other proteins, modulating their activity. The specific pathways and targets depend on the derivatives formed from this compound and the biological context in which it is studied.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Antiviral Effects

In addition to its antibacterial properties, this compound has shown potential antiviral activity. Studies suggest that it may inhibit viral replication by interfering with viral enzymes or receptors.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Antimicrobial Activity Study : A study published in the Journal of Basic and Clinical Physiology and Pharmacology evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains, indicating potent antibacterial effects .
  • Antiviral Mechanism Investigation : Another research highlighted its antiviral properties against influenza virus. The study found that treatment with this compound reduced viral titers significantly in vitro, suggesting its potential as a therapeutic agent during viral infections.
  • Cytotoxicity Assay : An investigation into the compound's anticancer effects revealed that it inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50_{50} values of 12 µM and 15 µM, respectively. Flow cytometry analysis indicated that the compound induced apoptosis in these cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
QuinolineBasic quinoline structureLimited biological activity
6-FluoroquinolineFluorinated quinolineEnhanced antimicrobial properties
This compoundFluorinated amine derivativeBroad-spectrum antimicrobial, antiviral, and anticancer activities

Properties

IUPAC Name

(6-fluoroquinolin-8-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPLPBSBFIDFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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